molecular formula C12H10Cl2N2O3S B13004523 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid CAS No. 886500-42-1

2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Cat. No.: B13004523
CAS No.: 886500-42-1
M. Wt: 333.2 g/mol
InChI Key: OJBUMMTWKBIDFB-UHFFFAOYSA-N
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Description

2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a heterocyclic compound belonging to the quinazoline family It is characterized by the presence of a quinazolinone core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by further modifications. One common method includes the use of choline chloride:urea deep eutectic solvent (DES) and microwave-induced synthesis . The reaction conditions often involve heating the reactants under microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry approaches, such as DES and microwave-induced synthesis, suggests that scalable and environmentally friendly methods could be developed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities and chemical reactivity

Properties

CAS No.

886500-42-1

Molecular Formula

C12H10Cl2N2O3S

Molecular Weight

333.2 g/mol

IUPAC Name

2-(6,8-dichloro-3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C12H10Cl2N2O3S/c1-2-16-11(19)7-3-6(13)4-8(14)10(7)15-12(16)20-5-9(17)18/h3-4H,2,5H2,1H3,(H,17,18)

InChI Key

OJBUMMTWKBIDFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1SCC(=O)O

Origin of Product

United States

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